Methyl 4-acetyl-3-chlorobenzoate

Description

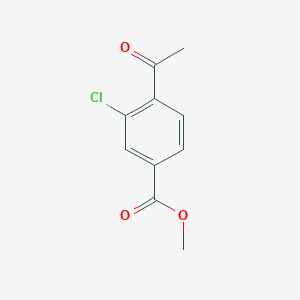

Methyl 4-acetyl-3-chlorobenzoate is a methyl ester derivative of benzoic acid featuring an acetyl group (-COCH₃) at the para (4th) position and a chlorine atom at the meta (3rd) position on the aromatic ring.

Properties

IUPAC Name |

methyl 4-acetyl-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNKSBMREWKDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetyl-3-chlorobenzoate can be synthesized from 4-acetyl-3-chlorobenzoic acid and iodomethane. The reaction involves the use of potassium carbonate as a base in N,N-dimethylformamide at room temperature. The mixture is stirred for one hour, followed by extraction with ethyl acetate and purification through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-3-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Products include substituted benzoates with various functional groups.

Oxidation: The major product is 4-acetyl-3-chlorobenzoic acid.

Reduction: The major product is 4-(hydroxymethyl)-3-chlorobenzoate.

Scientific Research Applications

Methyl 4-acetyl-3-chlorobenzoate is used in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of more complex molecules.

Pharmaceutical research: For the development of new drugs and therapeutic agents.

Material science: In the preparation of polymers and other advanced materials.

Biological studies: As a probe to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-3-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares Methyl 4-acetyl-3-chlorobenzoate with structurally related methyl esters based on substituent type and position:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The acetyl group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to Methyl 4-chlorobenzoate (which lacks EWGs) .

- Solubility: The acetyl group increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-acetylated analogs.

- Steric Effects : The 3-chloro substituent may hinder reactions at the ortho position due to steric hindrance, a feature absent in para-substituted analogs like Methyl 4-chlorobenzoate.

Biological Activity

Methyl 4-acetyl-3-chlorobenzoate (MACB) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of MACB, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9ClO3

- Molecular Weight : 216.63 g/mol

The compound features a chlorinated aromatic ring with an acetyl functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that MACB exhibits significant antimicrobial properties against various pathogens. A study demonstrated that derivatives of chlorobenzoate compounds, including MACB, showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in a range that suggests efficacy comparable to established antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

In addition to its antibacterial effects, MACB has been investigated for its antiviral potential. A recent study evaluated its efficacy against the Tobacco Mosaic Virus (TMV), revealing that MACB inhibited viral replication with an effective concentration (EC50) of approximately 5 μM. This suggests potential applications in agricultural biotechnology for protecting crops from viral infections.

The biological activity of MACB can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : MACB has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Viral Replication : The compound may interfere with viral RNA synthesis, thereby limiting the spread of the virus within host cells.

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various chlorobenzoate derivatives, MACB was found to have a superior activity profile compared to its non-chlorinated counterparts. The study highlighted that the presence of chlorine significantly enhances the compound's ability to penetrate bacterial cell membranes.

Evaluation of Toxicity

Toxicological assessments have indicated that MACB exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. The selectivity index (SI) calculated from cytotoxicity data suggests a favorable safety profile for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.